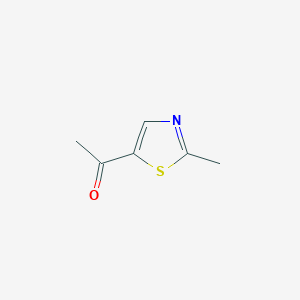

1-(2-Méthylthiazol-5-yl)éthanone

Vue d'ensemble

Description

1-(2-Methylthiazol-5-yl)ethanone, also known as MTE, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. MTE is a thiazole derivative that is produced through a relatively simple synthesis method. It has been found to have a range of biochemical and physiological effects on the body, making it a valuable tool for studying a variety of medical conditions.

Applications De Recherche Scientifique

Activité antioxydante

Les dérivés thiazoliques, qui comprennent “1-(2-Méthylthiazol-5-yl)éthanone”, ont été trouvés pour présenter des propriétés antioxydantes . Les antioxydants sont essentiels dans le domaine médical car ils peuvent protéger le corps contre les dommages causés par des molécules nocives appelées radicaux libres.

Activités analgésique et anti-inflammatoire

Certains composés liés au cycle thiazole ont montré des activités analgésique et anti-inflammatoire significatives . Ceci suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antidouleur et anti-inflammatoires .

Activités antimicrobienne et antifongique

Les dérivés thiazoliques ont démontré des propriétés antimicrobiennes et antifongiques . En fait, des dérivés spécifiques de “this compound” ont montré une activité élevée contre Salmonella abony , indiquant une utilisation potentielle dans le traitement des infections bactériennes et fongiques.

Activité antivirale

Des composés liés au cycle thiazole ont également été trouvés pour posséder des propriétés antivirales . Ceci suggère que “this compound” pourrait être utilisé dans le développement de nouveaux médicaments antiviraux.

Activité neuroprotectrice

Les dérivés thiazoliques ont montré des effets neuroprotecteurs . Ceci indique que “this compound” pourrait potentiellement être utilisé dans le traitement des troubles neurologiques.

Activités antitumorale et cytotoxique

Les dérivés thiazoliques ont démontré des activités antitumorale et cytotoxique . Une série d’arylidènehydrazides d’acide imidazo[2,1-b]thiazol-3-yl]acétique, qui sont liés à “this compound”, ont montré une activité cytotoxique sur trois lignées cellulaires tumorales humaines . Ceci suggère des applications potentielles dans le traitement du cancer.

Activité anticonvulsivante

Les dérivés thiazoliques ont été trouvés pour posséder des propriétés anticonvulsivantes . Ceci suggère que “this compound” pourrait être utilisé dans le développement de nouveaux médicaments anticonvulsivants.

Activité diurétique

Des composés liés au cycle thiazole ont montré des propriétés diurétiques . Ceci indique que “this compound” pourrait potentiellement être utilisé dans le traitement des conditions qui causent la rétention d’eau.

Mécanisme D'action

Target of Action

1-(2-Methylthiazol-5-yl)ethanone is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways . For example, some thiazole derivatives can influence the adenosine signaling pathway .

Pharmacokinetics

A study on similar compounds suggests high oral bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the efficacy of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .

Safety and Hazards

Orientations Futures

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.

Analyse Biochimique

Biochemical Properties

1-(2-Methylthiazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are crucial for its biological activities, such as its potential anticancer effects. The compound’s ability to inhibit these enzymes suggests that it may interfere with cellular processes like cell migration, invasion, and apoptosis.

Cellular Effects

1-(2-Methylthiazol-5-yl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of ecto-5’-nucleotidase (CD73), a membrane-bound enzyme involved in the adenosine signaling pathway . This inhibition can lead to reduced adenosine levels, affecting cell signaling and potentially reducing cancer cell migration and invasion.

Molecular Mechanism

The molecular mechanism of 1-(2-Methylthiazol-5-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes like matrix metalloproteinases and kinases, inhibiting their activity . This inhibition can disrupt various cellular processes, such as cell proliferation and survival. Additionally, 1-(2-Methylthiazol-5-yl)ethanone can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylthiazol-5-yl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 1-(2-Methylthiazol-5-yl)ethanone is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-(2-Methylthiazol-5-yl)ethanone vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit tumor growth and reduce cancer cell proliferation . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(2-Methylthiazol-5-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and overall biological activity.

Transport and Distribution

The transport and distribution of 1-(2-Methylthiazol-5-yl)ethanone within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

1-(2-Methylthiazol-5-yl)ethanone’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Understanding the subcellular localization of 1-(2-Methylthiazol-5-yl)ethanone can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUKYNIYGCGGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

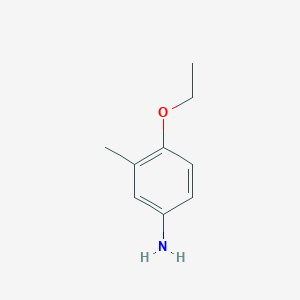

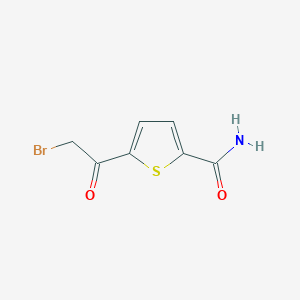

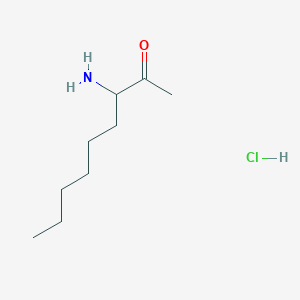

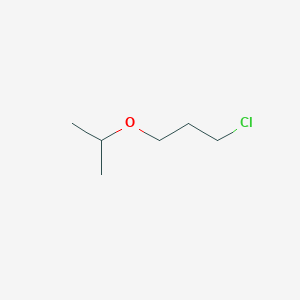

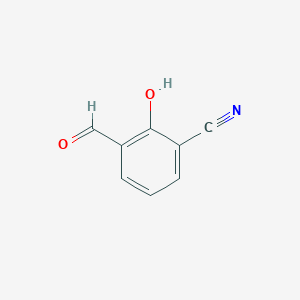

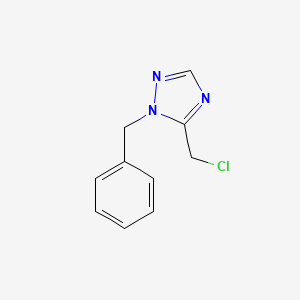

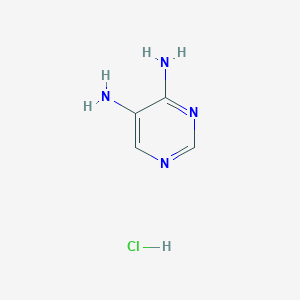

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)